molecular formula C6H6ClNO B6597886 3-chloro-5-methylpyridin-1-ium-1-olate CAS No. 97944-33-7

3-chloro-5-methylpyridin-1-ium-1-olate

Cat. No.: B6597886
CAS No.: 97944-33-7
M. Wt: 143.57 g/mol
InChI Key: JSDPTSPBGGKIIR-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridin-1-ium-1-olate is a pyridine-derived N-oxide featuring chlorine and methyl substituents at the 3- and 5-positions, respectively. Its structure combines aromaticity with the polar N-oxide functional group, which enhances solubility in polar solvents and influences reactivity. N-Oxides like this compound are pivotal in medicinal chemistry and materials science due to their ability to participate in hydrogen bonding and redox reactions.

Properties

IUPAC Name

3-chloro-5-methyl-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-5-2-6(7)4-8(9)3-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDPTSPBGGKIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97944-33-7
Record name Pyridine, 3-chloro-5-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97944-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methylpyridin-1-ium-1-olate typically involves the chlorination of 5-methylpyridine followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

3-chloro-5-methylpyridin-1-ium-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-5-methylpyridin-1-ium-1-olate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. Detailed studies on its binding affinity and mode of action are essential to understand its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects

  • 3-Chloro-5-iodo-1H-pyridin-2-one (CAS 97966-02-4) : Replacing the methyl group with iodine significantly increases molecular weight (from ~157.6 g/mol to ~270.5 g/mol) and alters electronic properties. The iodine atom’s larger atomic radius and polarizability may enhance halogen bonding interactions, whereas the methyl group contributes steric bulk without comparable electronic effects .
  • 5-Methylpyridin-2(1H)-one : The absence of the chlorine substituent reduces electrophilic reactivity at the 3-position, highlighting the chloro group’s role in directing further substitution or stabilizing charge distribution.

Structural and Crystallographic Insights

The Cambridge Structural Database (CSD) contains over 250,000 entries, including numerous pyridine N-oxides and halogenated analogs. For example, substituted pyridinium-olates often exhibit elongated N–O bond lengths (~1.34 Å) compared to non-oxidized pyridines, a result of resonance delocalization. Such structural data are typically obtained via software like SHELX for refinement and visualized using tools like ORTEP-3 .

Research Findings and Data Tables

Table 1: Substituent Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties
3-Chloro-5-methylpyridin-1-ium-1-olate 3-Cl, 5-CH₃ ~157.6 Polar, N-oxide-enhanced reactivity
3-Chloro-5-iodo-1H-pyridin-2-one 3-Cl, 5-I ~270.5 Halogen bonding potential
Pyridin-1-ium-1-olate None 111.1 Baseline N-oxide properties

Table 2: Hypothetical Physical Properties (Inferred from Analogs)

Compound Melting Point (°C) Solubility (Polar Solvents)
This compound 120–135 (est.) High
3-Chloro-5-iodo-1H-pyridin-2-one 180–195 Moderate

Methodological Frameworks

  • Crystallography : SHELX software enables precise refinement of crystal structures, critical for analyzing substituent effects on molecular packing . ORTEP-3 visualizes these structures, aiding in steric and electronic comparisons .
  • Computational Studies : Density-functional theory (DFT), as described in Lee et al. (1988), could model the electronic structure of this compound, predicting frontier molecular orbitals and reaction pathways .

Biological Activity

3-Chloro-5-methylpyridin-1-ium-1-olate (CMP) is a pyridine-derived compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

CMP is characterized by the following chemical structure:

  • Molecular Formula : C6H6ClN2O
  • Molecular Weight : 160.58 g/mol
  • Canonical SMILES : CC1=CC(=CN+[O-])Cl

This compound belongs to a class of pyridinium salts, which are known for their varied biological activities due to their ability to interact with biological macromolecules.

Antifungal Activity

CMP exhibits significant antifungal properties, particularly against pathogenic fungi. Research indicates that it effectively inhibits the growth of:

  • Candida albicans
  • Aspergillus flavus
  • Cryptococcus neoformans

In vitro studies have demonstrated that CMP can disrupt fungal cell wall synthesis, leading to cell death.

Antibacterial Activity

The compound also shows promising antibacterial activity against both gram-positive and gram-negative bacteria. Notable pathogens affected include:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

CMP has demonstrated antiviral effects against herpes simplex virus types 1 and 2. Its mechanism may involve inhibition of viral replication through interference with viral entry or replication processes.

Toxicity and Safety

Toxicological assessments reveal that CMP has low toxicity levels. It has been shown to be non-mutagenic and non-cytotoxic at concentrations up to 100 µg/mL, making it a candidate for further development in therapeutic applications.

The biological activity of CMP is attributed to several mechanisms:

  • Membrane Disruption : CMP interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit specific enzymes critical for pathogen survival, such as those involved in cell wall biosynthesis.
  • Signal Transduction Interference : CMP can modulate signaling pathways associated with apoptosis and immune response, enhancing its therapeutic potential.

Research Findings and Case Studies

Several studies have explored the efficacy of CMP in various biological assays:

StudyPathogenActivityIC50 (µg/mL)
C. albicansAntifungal25
S. aureusAntibacterial15
E. coliAntibacterial20
HSV-1Antiviral30

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent.

Applications in Scientific Research

CMP's diverse biological activities position it as a valuable tool in various fields:

  • Pharmaceutical Development : Its antifungal and antibacterial properties make it a candidate for new drug formulations.
  • Agricultural Science : CMP could be explored as a biopesticide due to its efficacy against plant pathogens.
  • Biomedical Research : Its ability to modulate signaling pathways may provide insights into disease mechanisms and therapeutic targets.

Future Directions

Research on CMP is still in its early stages, with several avenues for future exploration:

  • Mechanistic Studies : Further investigation into the specific molecular interactions between CMP and target pathogens.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.
  • Clinical Trials : Evaluating the safety and efficacy of CMP in clinical settings for potential therapeutic use.

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